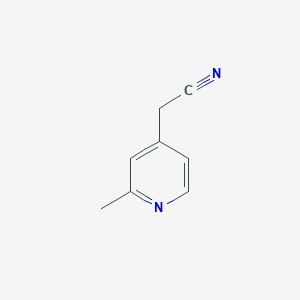

(2-Methyl-4-pyridinyl)acetonitrile

Descripción general

Descripción

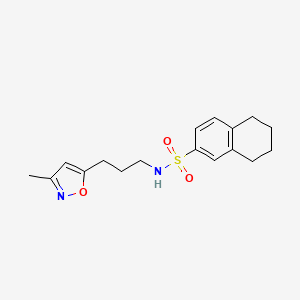

“(2-Methyl-4-pyridinyl)acetonitrile” is a chemical compound with the CAS Number 851262-33-4 . It has a molecular weight of 132.16 and its IUPAC name is this compound . The compound appears as a yellow to brown liquid .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C8H8N2/c1-7-6-8(2-4-9)3-5-10-7/h3,5-6H,2H2,1H3 . This indicates that the compound consists of 8 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis

“this compound” is a yellow to brown liquid . It has a molecular weight of 132.16 . The InChI code 1S/C8H8N2/c1-7-6-8(2-4-9)3-5-10-7/h3,5-6H,2H2,1H3 represents its molecular structure .Aplicaciones Científicas De Investigación

Photochemical Reactions

(2-Methyl-4-pyridinyl)acetonitrile has been studied for its role in photochemical reactions, particularly focusing on the dissociative photosubstitution reactions of ruthenium complexes. This research highlights the ligand substitution reaction triggered by irradiation, which involves the displacement of the acetonitrile ligand by nucleophiles like pyridine, 4-phenylpyridine, and 2-methylpyridine. The mechanism suggests a dissociative reaction pathway, facilitated by a reactive state accessed from an emissive condition at low temperatures. This work underlines the specificity of reactions involving acetonitrile and the potential for creating compounds with modified properties through photochemistry (Hecker, Fanwick, & McMillin, 1991).

Catalytic Systems

In the realm of catalysis, this compound is part of effective catalytic systems for reactions of aryl and alkyl bromides with styrene and methyl acrylate, demonstrating its utility in facilitating vinyl hydrogen replacement and hydrocondensation reactions. This work showcases the broad applicability of acetonitrile-containing systems in organic synthesis, offering pathways to stilbenes, β-alkylstyrenes, and conjugated addition products (Lebedev, Lopatina, Petrov, & Beletskaya, 1988).

Hyperpolarization Strategies

Acetonitrile's role extends into the field of NMR spectroscopy, where strategies for the hyperpolarization of acetonitrile and related ligands by SABRE (Signal Amplification by Reversible Exchange) have been developed. This innovative approach enhances the NMR signals of weakly interacting ligands, facilitating the study of biologically relevant, non-aromatic motifs. The research demonstrates acetonitrile's versatility as a ligand in hyperpolarization processes, improving the sensitivity and scope of NMR spectroscopic analysis (Mewis, Green, Cockett, Cowley, Duckett, Green, John, Rayner, & Williamson, 2014).

Luminescence in Lanthanide Complexes

The study of lanthanide podates has revealed how acetonitrile facilitates the formation of highly luminescent, heterodinuclear complexes. These complexes exhibit strong luminescence due to the structured interaction between the ligand and metal ions, suggesting applications in the design of materials with specific photophysical properties. The incorporation of acetonitrile in these complexes underscores its role in creating functional materials with predetermined luminescent characteristics (Piguet, Bünzli, Bernardinelli, Hopfgartner, Petoud, & Schaad, 1996).

Basicity Scale Development

Research on the spectrophotometric basicity scale in acetonitrile has contributed significantly to our understanding of chemical reactivity and solvent effects. By establishing a basicity scale, scientists have gained insights into the relative basicity of various compounds in acetonitrile, impacting the development of reactions and the synthesis of new compounds. This foundational work aids in predicting reaction outcomes and designing more efficient synthetic routes (Kaljurand et al., 2000).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-methylpyridin-4-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-7-6-8(2-4-9)3-5-10-7/h3,5-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXCMHJYMLKKOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

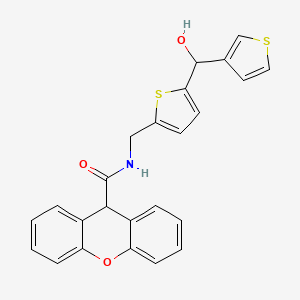

![methyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2676983.png)

![6-chloro-N2-[3-chloro-4-(2,2,2-trifluoroethoxy)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B2676985.png)

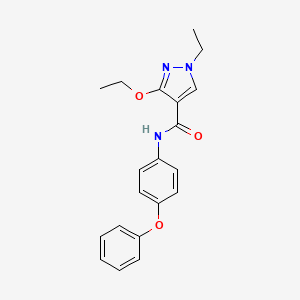

![1-(4-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2677000.png)

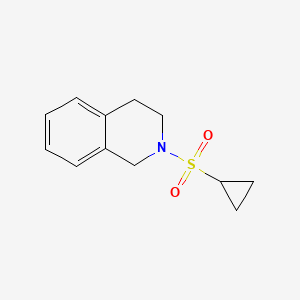

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-naphthamide](/img/structure/B2677001.png)

![(5-Bromopyridin-3-yl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2677003.png)

![2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2677004.png)

![Tert-butyl N-[1-[(prop-2-enoylamino)methyl]cyclopentyl]carbamate](/img/structure/B2677005.png)